molecular formula C12H15NO B1272190 4-Butyl-1-isocyanato-2-methylbenzene CAS No. 306935-81-9

4-Butyl-1-isocyanato-2-methylbenzene

Cat. No. B1272190
M. Wt: 189.25 g/mol
InChI Key: ZIDVZMFYBGXIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-1-isocyanato-2-methylbenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related aromatic compounds and their behaviors, which can be used to infer some aspects of the compound . For instance, the synthesis of related aromatic compounds involves the use of halogenated intermediates and organometallic reagents, as seen in the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene . The physical and chemical properties of similar compounds, such as 4'-butyl-4-(2-methylbutoxy)azoxybenzene, have been studied using techniques like dielectric relaxation spectroscopy .

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of dimagnesiated aromatic compounds can be achieved by treating halogenated precursors with organometallic reagents . Similarly, the bromination of 1,4-di-tert.butylbenzene leads to various brominated products depending on the reaction conditions . These studies suggest that the synthesis of 4-Butyl-1-isocyanato-2-methylbenzene would likely involve steps such as halogenation and subsequent reactions with nucleophiles or rearrangements.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be complex, with substituents affecting the overall stability and reactivity. Mass spectrometry has been used to study the formation and decomposition of ions derived from aromatic compounds, providing insights into their structure and the effects of substituents . The structure of 4-Butyl-1-isocyanato-2-methylbenzene would be expected to show similar complexity, with the butyl and isocyanato groups influencing its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions of aromatic compounds can vary widely depending on the substituents present. For instance, the presence of tert-butyl groups can lead to the formation of multiple brominated products when reacted with bromine . The isocyanato group in 4-Butyl-1-isocyanato-2-methylbenzene would likely make it reactive towards nucleophiles, potentially leading to the formation of ureas or amines upon reaction with amines or water, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are influenced by their molecular structure. The dielectric relaxation spectroscopy of 4'-butyl-4-(2-methylbutoxy)azoxybenzene reveals complex dynamics and phase behavior, which are affected by temperature and the nature of the substituents . Although not directly studied, 4-Butyl-1-isocyanato-2-methylbenzene would also be expected to exhibit unique physical and chemical properties that could be elucidated using similar analytical techniques.

Scientific Research Applications

Hydrocracking of Polycyclic Aromatic Compounds

  • Research on the hydrocracking of 1-methylnaphthalene and 2-methylnaphthalene catalyzed by a sulfided nickel molybdenum/alumina catalyst under hydrogen pressure highlights the production of compounds including C11-alkylbenzenes, such as (1-methylbutyl)benzene, pentylbenzene, and 1-butyl-2-methylbenzene, which are closely related to 4-Butyl-1-isocyanato-2-methylbenzene (Miki & Sugimoto, 1995).

Antioxidant Activities of Methylbenzenediol Derivatives

  • A study on the antioxidant activities of synthetic methylbenzenediol derivatives, including compounds similar to 4-Butyl-1-isocyanato-2-methylbenzene, showed significant antioxidant potential, useful in various applications like food science and pharmacology (Huang et al., 2014).

Ultrasound-Assisted Organic Synthesis

  • The preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to 4-Butyl-1-isocyanato-2-methylbenzene, via ultrasound-assisted organic synthesis, highlights innovative methods in organic chemistry and industrial applications (Harikumar & Rajendran, 2014).

Hydrogenation and Dehydrogenation Catalysis

  • A study on the hydrogenation and dehydrogenation of 4-Isopropenyl-1-methylcyclohexene catalyzed by various oxides, leading to products like 1-isopropyl-4-methylbenzene, relates to the reactivity and potential applications of 4-Butyl-1-isocyanato-2-methylbenzene in catalysis (Tanaka et al., 1978).

Liquid Crystal Dynamics

  • Research on the dynamics of liquid crystals, specifically 4'-butyl-4-(2-methylbutoxy)azoxybenzene, provides insights into the material properties and potential applications of similar compounds in display technologies and materials science (Juszyńska-Gałązka et al., 2014).

Rhodium Complexes in Organometallic Chemistry

  • A study on Rhodium complexes, involving ligands similar to 4-Butyl-1-isocyanato-2-methylbenzene, illustrates their importance in organometallic chemistry and potential industrial applications, such as in catalysis and synthesis (Dixon et al., 2003).

properties

IUPAC Name

4-butyl-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDVZMFYBGXIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370878
Record name 4-butyl-1-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-1-isocyanato-2-methylbenzene

CAS RN

306935-81-9
Record name 4-butyl-1-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.